molecular formula C15H12N4O5 B2982781 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034459-86-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2982781
CAS No.: 2034459-86-2
M. Wt: 328.284
InChI Key: OIMGORDDSQWROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMGORDDSQWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common synthetic routes include:

    Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 1,2,4-oxadiazole: This involves the reaction of nitriles with hydroxylamine derivatives.

    Coupling Reactions: The heterocyclic intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Structural Differences Molecular Formula Molecular Weight Evidence ID
Target: N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide 1,2,4-oxadiazole, 5-methylisoxazole, benzodioxole Not provided Not provided
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Pyrazole substituent replaces isoxazole C16H15N5O4 341.32
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole replaces oxadiazole; sulfur atom introduced C15H12N4O4S 344.30
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide Azetidine and tert-butyl substituents added C20H22N4O5 371.40
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Dihydrodioxin replaces benzodioxole; pyrazole substituent C16H15N5O4 341.32
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Hydroxypropyl linker; benzo[c]thiadiazole core C17H15N3O4S 357.40

Substituent Effects and Implications

Heterocyclic Core Modifications
  • Oxadiazole vs. Thiadiazole : Replacing the 1,2,4-oxadiazole with a 1,2,3-thiadiazole (as in ) introduces a sulfur atom, which increases polarizability and may enhance binding to metal ions or cysteine residues in enzymatic targets. However, sulfur’s larger atomic radius could introduce steric hindrance.
  • Isoxazole vs. Pyrazole : The pyrazole-substituted analog () lacks the oxygen atom present in isoxazole, reducing electronegativity. This may alter hydrogen-bonding interactions and metabolic stability.
Substituent Additions
  • The tert-butyl group may enhance lipophilicity, affecting membrane permeability.
  • Hydroxypropyl Linker : The hydroxypropyl group in increases hydrophilicity, which could improve aqueous solubility but reduce blood-brain barrier penetration.
Aromatic System Variations
  • Benzodioxole vs. Dihydrodioxin : The dihydrodioxin in retains aromaticity but adds a saturated oxygen ring, possibly altering π-π stacking interactions with biological targets.

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates multiple heterocyclic structures, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The compound features an isoxazole ring, an oxadiazole ring, and a benzo[d][1,3]dioxole structure. These components contribute to its bioactivity by enabling interactions with various biological targets.

The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors involved in critical biochemical pathways. The presence of multiple functional groups allows for various non-covalent interactions such as hydrogen bonding and π-π stacking with target molecules, potentially modulating their activity .

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound may inhibit cell proliferation through apoptosis induction in cancer cells .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds within the same class have been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related compounds showed IC50 values ranging from 0.725 µM to 1.12 µM against COX enzymes . Further studies on this compound could reveal similar inhibitory effects.

Antimicrobial Activity

Preliminary investigations suggest that derivatives containing oxadiazole and isoxazole rings may exhibit antimicrobial properties. However, specific studies on this compound are needed to quantify its effectiveness against bacterial pathogens .

Case Studies

Several case studies have investigated the biological activities of compounds structurally similar to this compound:

StudyCompoundActivityResult
Benzodioxole derivativesAnticancerSignificant cytotoxicity against solid tumor cell lines
Isoxazole derivativesAnti-inflammatoryInhibition of COX enzymes with low IC50 values
Oxadiazole derivativesAntimicrobialLimited activity against certain bacterial strains

Q & A

Q. How can photostability be enhanced for in vivo applications?

  • Methodological Answer :
  • Light Exposure Testing : Expose to UV light (λ = 365 nm) for 24h; analyze degradation by NMR. Add antioxidants (e.g., BHT) to reduce photodegradation by 60% .
  • Formulation : Encapsulate in PLGA nanoparticles to shield the oxadiazole ring from UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.